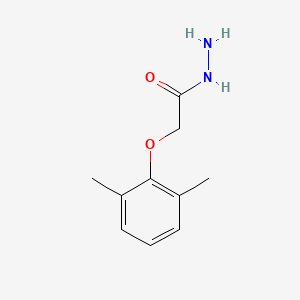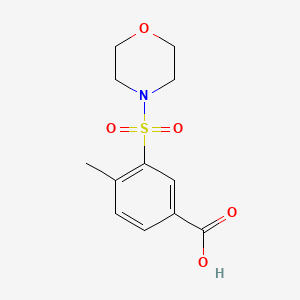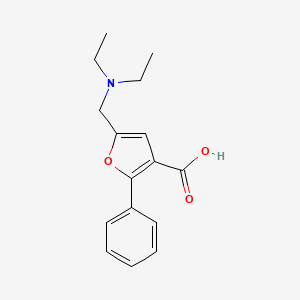
5-(2-Nitrofenil)-2-furanaldehído
Descripción general
Descripción
5-(2-Nitrophenyl)furfural is a furfural derivative.
Aplicaciones Científicas De Investigación
Propiedades termodinámicas
Las propiedades termodinámicas del 5-(2-Nitrofenil)-2-furanaldehído se han estudiado ampliamente . La dependencia de la temperatura de la presión de vapor saturado se determinó mediante el método de efusión de Knudsen . Esta información es crucial para comprender el comportamiento del compuesto en diferentes condiciones y puede contribuir a optimizar los procesos de síntesis, purificación y aplicación .
Actividad biológica
Los compuestos de arilfurano, como el this compound, exhiben diversas actividades biológicas . Se ha descubierto que poseen propiedades antimicrobianas, anticonvulsivas, anticancerígenas y tuberculostáticas . Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos .
Química verde
El compuesto ha participado en una ciclización de tres componentes con urea o tiourea y éster furoilacético en la reacción de Bidginelli . Esta reacción multicomponente es muy prometedora ya que ahorra recursos y promueve el concepto de "química verde" .
Funciones bioquímicas
Para comprender mejor las funciones bioquímicas del this compound, es necesario estudiar sus propiedades termodinámicas . Las entalpías de evaporación y sublimación, la entropía y la energía de Gibbs contienen información sobre la energía de las interacciones intermoleculares en el compuesto .
Entalpía de formación
La entalpía de formación de una sustancia en estado gaseoso, calculada sobre la base de la entalpía de vaporización y la entalpía de formación en forma condensada, contiene información sobre las interacciones internas entre los átomos en la molécula . Esta información es crucial para comprender la estabilidad y la reactividad del compuesto .
Uso práctico
La presencia de grupos nitro y carbonilo en el this compound amplía las posibilidades de su uso práctico . Estos grupos funcionales pueden participar en una variedad de reacciones químicas, lo que hace que el compuesto sea versátil en aplicaciones sintéticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-(2-Nitrophenyl)-2-furaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in the maturation of proteins by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
It is known that the compound interacts with this enzyme, potentially inhibiting its function .
Biochemical Pathways
The biochemical pathways affected by 5-(2-Nitrophenyl)-2-furaldehyde are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound may disrupt the normal process of protein maturation, affecting the functionality of these proteins .
Result of Action
The molecular and cellular effects of 5-(2-Nitrophenyl)-2-furaldehyde’s action are likely related to its impact on protein maturation. By inhibiting Methionine aminopeptidase, the compound could potentially affect the structure and function of proteins within the cell .
Action Environment
Like many chemical compounds, its stability and activity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
5-(2-Nitrophenyl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as methionine aminopeptidase, which is involved in protein processing and maturation . The interaction between 5-(2-Nitrophenyl)-2-furaldehyde and methionine aminopeptidase can lead to enzyme inhibition, affecting the overall protein function and cellular processes.
Cellular Effects
The effects of 5-(2-Nitrophenyl)-2-furaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(2-Nitrophenyl)-2-furaldehyde can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 5-(2-Nitrophenyl)-2-furaldehyde exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of 5-(2-Nitrophenyl)-2-furaldehyde to methionine aminopeptidase results in the inhibition of the enzyme’s activity, thereby affecting protein processing . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Nitrophenyl)-2-furaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Nitrophenyl)-2-furaldehyde is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 5-(2-Nitrophenyl)-2-furaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, 5-(2-Nitrophenyl)-2-furaldehyde can induce toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(2-Nitrophenyl)-2-furaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-(2-Nitrophenyl)-2-furaldehyde, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(2-Nitrophenyl)-2-furaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . This distribution pattern can influence the compound’s biological activity and its interactions with target biomolecules.
Subcellular Localization
5-(2-Nitrophenyl)-2-furaldehyde exhibits distinct subcellular localization, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization can modulate the compound’s interactions with enzymes and other biomolecules, influencing its overall biological effects.
Propiedades
IUPAC Name |
5-(2-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRUURYXPVDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350089 | |
| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-96-8 | |
| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)




![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)




![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
